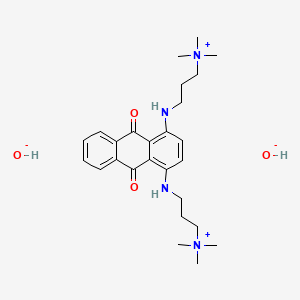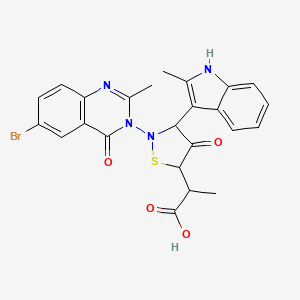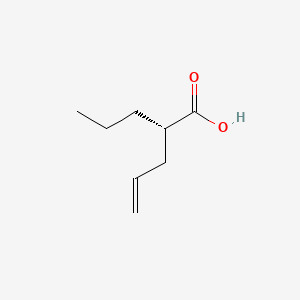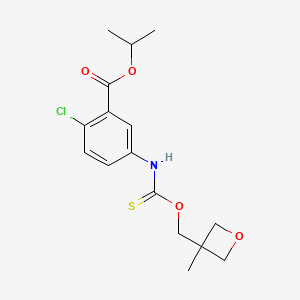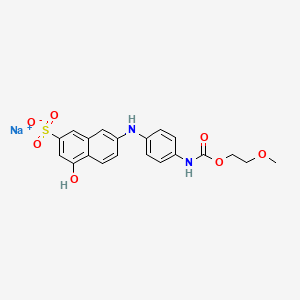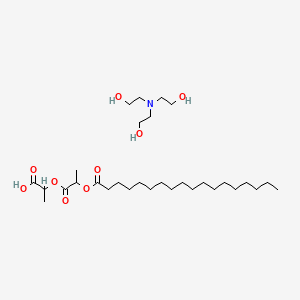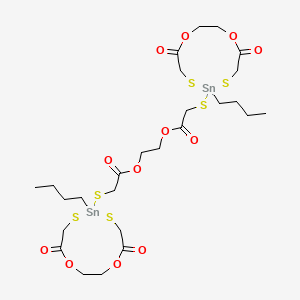
Ethylene bis(((8-butyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 299-915-8 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use within the European Union.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of EINECS 299-915-8 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific temperature and pressure conditions to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of EINECS 299-915-8 is carried out on a larger scale, often involving continuous processes to maximize yield and efficiency. The methods used in industrial settings are optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities to meet market demand.
Chemical Reactions Analysis
Types of Reactions: EINECS 299-915-8 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and making it suitable for different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving EINECS 299-915-8 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of EINECS 299-915-8 depend on the specific reagents and conditions used. These products can vary widely, ranging from simple derivatives to more complex compounds with enhanced properties.
Scientific Research Applications
EINECS 299-915-8 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, the compound could be explored for its potential therapeutic effects. Additionally, it has industrial applications, such as in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of EINECS 299-915-8 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Understanding the mechanism of action is crucial for optimizing its applications in different fields.
Comparison with Similar Compounds
Similar Compounds: EINECS 299-915-8 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share structural similarities or have related chemical properties.
Uniqueness: What sets EINECS 299-915-8 apart from similar compounds is its specific chemical structure and the unique properties it imparts. These properties make it suitable for particular applications that other compounds may not be able to achieve.
Conclusion
EINECS 299-915-8 is a versatile compound with a wide range of applications in scientific research and industry. Its unique properties and the ability to undergo various chemical reactions make it a valuable substance for multiple fields. Understanding its preparation methods, chemical reactions, and mechanism of action is essential for optimizing its use and exploring new applications.
Properties
CAS No. |
93918-33-3 |
|---|---|
Molecular Formula |
C26H42O12S6Sn2 |
Molecular Weight |
976.4 g/mol |
IUPAC Name |
2-[2-[(5-butyl-2,8-dioxo-1,9-dioxa-4,6-dithia-5-stannacycloundec-5-yl)sulfanyl]acetyl]oxyethyl 2-[(5-butyl-2,8-dioxo-1,9-dioxa-4,6-dithia-5-stannacycloundec-5-yl)sulfanyl]acetate |
InChI |
InChI=1S/3C6H10O4S2.2C4H9.2Sn/c3*7-5(3-11)9-1-2-10-6(8)4-12;2*1-3-4-2;;/h3*11-12H,1-4H2;2*1,3-4H2,2H3;;/q;;;;;2*+3/p-6 |
InChI Key |
VXYCIFDXMXWUIM-UHFFFAOYSA-H |
Canonical SMILES |
CCCC[Sn]1(SCC(=O)OCCOC(=O)CS1)SCC(=O)OCCOC(=O)CS[Sn]2(SCC(=O)OCCOC(=O)CS2)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Allyl-2-[3-[3-allylbenzothiazol-2(3H)-ylidene]prop-1-enyl]benzothiazolium bromide](/img/structure/B12705964.png)
![3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide](/img/structure/B12705974.png)



![1-[(2,4-dinitrophenyl)amino]-3,4-dihydro-4,4,6-trimethyl-1H-pyrimidine-2-thione](/img/structure/B12706001.png)

